molecular formula C13H24N2O2 B15126924 Tert-butyl 1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate

Tert-butyl 1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B15126924
M. Wt: 240.34 g/mol
InChI Key: JMOZKVNMOLZJSA-UHFFFAOYSA-N
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Description

rac-tert-butyl (1R,6S)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate, cis: is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart specific chemical and physical properties

Preparation Methods

The synthesis of rac-tert-butyl (1R,6S)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate, cis typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the bicyclic core, followed by the introduction of the tert-butyl ester and aminomethyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

rac-tert-butyl (1R,6S)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate, cis has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other bicyclic amines and esters, such as:

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-10-6-7-13(10,15)9-14/h10H,4-9,14H2,1-3H3

InChI Key

JMOZKVNMOLZJSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1(CC2)CN

Origin of Product

United States

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